Cas no 1781213-90-8 (3-Azetidinecarboxaldehyde, 3-methyl-)

3-Azetidinecarboxaldehyde, 3-methyl- 化学的及び物理的性質
名前と識別子
-
- 3-Azetidinecarboxaldehyde, 3-methyl-
- 3-methylazetidine-3-carbaldehyde
- EN300-3615859
- 1781213-90-8
-
- インチ: 1S/C5H9NO/c1-5(4-7)2-6-3-5/h4,6H,2-3H2,1H3
- InChIKey: FMTSAKYDQUJZPX-UHFFFAOYSA-N
- ほほえんだ: N1CC(C)(C=O)C1
計算された属性
- せいみつぶんしりょう: 99.068413911g/mol
- どういたいしつりょう: 99.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 86.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
じっけんとくせい
- 密度みつど: 1.077±0.06 g/cm3(Predicted)
- ふってん: 134.9±33.0 °C(Predicted)
- 酸性度係数(pKa): 9.89±0.40(Predicted)
3-Azetidinecarboxaldehyde, 3-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3615859-1.0g |
3-methylazetidine-3-carbaldehyde |
1781213-90-8 | 95.0% | 1.0g |
$986.0 | 2025-03-18 | |
Enamine | EN300-3615859-2.5g |
3-methylazetidine-3-carbaldehyde |
1781213-90-8 | 95.0% | 2.5g |
$1931.0 | 2025-03-18 | |
Enamine | EN300-3615859-0.1g |
3-methylazetidine-3-carbaldehyde |
1781213-90-8 | 95.0% | 0.1g |
$867.0 | 2025-03-18 | |
Enamine | EN300-3615859-0.25g |
3-methylazetidine-3-carbaldehyde |
1781213-90-8 | 95.0% | 0.25g |
$906.0 | 2025-03-18 | |
Enamine | EN300-3615859-0.5g |
3-methylazetidine-3-carbaldehyde |
1781213-90-8 | 95.0% | 0.5g |
$946.0 | 2025-03-18 | |
Enamine | EN300-3615859-0.05g |
3-methylazetidine-3-carbaldehyde |
1781213-90-8 | 95.0% | 0.05g |
$827.0 | 2025-03-18 | |
Enamine | EN300-3615859-10.0g |
3-methylazetidine-3-carbaldehyde |
1781213-90-8 | 95.0% | 10.0g |
$4236.0 | 2025-03-18 | |
Enamine | EN300-3615859-5.0g |
3-methylazetidine-3-carbaldehyde |
1781213-90-8 | 95.0% | 5.0g |
$2858.0 | 2025-03-18 |
3-Azetidinecarboxaldehyde, 3-methyl- 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
3-Azetidinecarboxaldehyde, 3-methyl-に関する追加情報
3-Azetidinecarboxaldehyde, 3-methyl- (CAS No. 1781213-90-8): A Comprehensive Overview
3-Azetidinecarboxaldehyde, 3-methyl- (CAS No. 1781213-90-8) is a versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This molecule, characterized by its unique azetidine ring and methyl substituent, offers a range of applications and potential uses in various scientific and industrial contexts.
The azetidine ring is a four-membered heterocyclic compound that is known for its high reactivity and structural rigidity. The presence of the methyl group at the 3-position further modulates the chemical properties of the molecule, making it an attractive candidate for synthetic transformations and biological studies.
In recent years, 3-Azetidinecarboxaldehyde, 3-methyl- has been extensively studied for its potential in drug discovery and development. One of the key areas of interest is its role as a building block in the synthesis of complex molecules with therapeutic properties. The compound's reactivity and functional group versatility allow chemists to create a wide array of derivatives that can be tailored for specific biological targets.
A notable application of 3-Azetidinecarboxaldehyde, 3-methyl- is in the development of novel antibiotics. Researchers have explored its use in creating compounds that can combat multidrug-resistant bacteria, a growing concern in global healthcare. The ability to modify the azetidine ring and the aldehyde functionality provides a platform for designing molecules with enhanced antibacterial activity and reduced toxicity.
Beyond pharmaceuticals, 3-Azetidinecarboxaldehyde, 3-methyl- has also found applications in materials science. Its unique chemical structure makes it suitable for use in the synthesis of polymers and other advanced materials. For instance, it can be incorporated into polymer chains to enhance their mechanical properties or to introduce specific functional groups that can be further modified.
In the realm of organic synthesis, 3-Azetidinecarboxaldehyde, 3-methyl- serves as a valuable intermediate in the preparation of more complex molecules. Its reactivity with various nucleophiles and electrophiles allows for the construction of intricate molecular architectures. This property has been leveraged in the synthesis of natural products and bioactive compounds, contributing to advancements in both academic research and industrial applications.
The safety profile of 3-Azetidinecarboxaldehyde, 3-methyl- is another important aspect to consider. While it is not classified as a hazardous material, proper handling and storage practices are essential to ensure workplace safety. Researchers and industrial users should adhere to standard safety protocols to minimize any potential risks associated with its use.
Recent studies have also highlighted the environmental impact of compounds like 3-Azetidinecarboxaldehyde, 3-methyl-. Efforts are being made to develop greener synthetic routes that reduce waste and minimize environmental footprint. These sustainable approaches not only align with global environmental goals but also enhance the economic viability of using such compounds in large-scale applications.
In conclusion, 3-Azetidinecarboxaldehyde, 3-methyl- (CAS No. 1781213-90-8) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new applications and properties, 3-Azetidinecarboxaldehyde, 3-methyl- is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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